molecular formula C28H32Cl2N8O3 B560324 N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride

N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride

Cat. No.: B560324
M. Wt: 599.5 g/mol
InChI Key: UQLWHBMSQKUYAI-UHFFFAOYSA-N
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Description

Structural Features

  • Core Scaffold : Indole-carboxamide backbone linked to a pyridazine-pyrazole moiety.
  • Functional Groups :
    • 5-Chloro substituent on the indole ring.
    • 4-Butanoyl group on the pyrazole ring.
    • Piperazine-oxoethyl side chain for receptor binding.
Parameter Value
IUPAC Name N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride
Molecular Formula C₂₈H₃₂Cl₂N₈O₃
Molecular Weight 599.51 g/mol
CAS Registry Number 1279829-64-9
PubChem CID 70926954

Nomenclature

The compound is formally named based on IUPAC rules, reflecting its multi-component structure. The hydrochloride salt form enhances solubility and stability.

Significance in P2Y₁₂ Receptor Antagonist Research

SAR216471 distinguishes itself through unprecedented potency and selectivity.

Pharmacological Profile

  • Binding Affinity : IC₅₀ = 17 nM against P2Y₁₂, outperforming clopidogrel (active metabolite IC₅₀ = 300 nM).
  • Reversibility : Direct binding mechanism without covalent modification, enabling dose-dependent platelet reactivity recovery.
  • Selectivity : High specificity over other purinergic receptors (e.g., P2Y₁, P2Y₄, P2Y₆).
Property SAR216471 Clopidogrel Prasugrel Ticagrelor
P2Y₁₂ IC₅₀ (nM) 17 300* 86* 97*
Reversibility Yes No No Yes
Oral Bioavailability Moderate Low High High

*Active metabolite values.

In Vivo Efficacy

  • Antiplatelet Activity : Inhibits ADP-induced platelet aggregation in human and rat platelet-rich plasma (IC₅₀ = 108 nM and 62 nM, respectively).
  • Antithrombotic Efficacy : Dose-dependent reduction in thrombus formation in rat models (ED₅₀ = 6.7 mg/kg vs. 6.3 mg/kg for clopidogrel).
  • Safety : Reduced bleeding risk in rat tail models compared to prasugrel and ticagrelor.

Position in Antiplatelet Agent Research Landscape

SAR216471 occupies a unique niche as a reversible, non-thienopyridine P2Y₁₂ antagonist.

Comparison with Existing Agents

Agent Class Reversibility Potency Clinical Use
Clopidogrel Thienopyridine Irreversible Low First-line oral therapy
Prasugrel Thienopyridine Irreversible High Acute coronary syndrome
Ticagrelor Cyclopentyl-triazolopyrimidine Reversible High Dual antiplatelet therapy
SAR216471 Non-thienopyridine Reversible Highest Preclinical candidate

Advantages Over Thienopyridines

  • Rapid Onset/Offset : Enables precise control of platelet inhibition, reducing bleeding risks during procedures.
  • No Metabolic Activation : Direct action avoids CYP2C19 polymorphism-related variability.
  • Broad Therapeutic Window : Sustained plasma levels with predictable dose-response relationships.

Properties

IUPAC Name

N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN8O3.ClH/c1-4-5-24(38)21-15-30-37(18(21)2)26-9-8-25(32-33-26)31-28(40)22-16-36(23-7-6-19(29)14-20(22)23)17-27(39)35-12-10-34(3)11-13-35;/h6-9,14-16H,4-5,10-13,17H2,1-3H3,(H,31,32,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLWHBMSQKUYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)NC(=O)C3=CN(C4=C3C=C(C=C4)Cl)CC(=O)N5CCN(CC5)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indole-3-Carboxamide Core

The indole core is typically synthesized via cyclization of substituted anilines or through modifications of pre-formed indole derivatives. A key intermediate, ethyl 5-chloro-1-(2-chloroacetyl)indole-3-carboxylate, can be prepared by alkylating 5-chloroindole-3-carboxylic acid ethyl ester with chloroacetyl chloride in the presence of a base such as potassium carbonate . Subsequent amidation to form the carboxamide group is achieved by treating the ester with formamide and potassium tert-butoxide in tetrahydrofuran (THF), yielding 5-chloro-1-(2-chloroacetyl)indole-3-carboxamide .

Reaction Conditions for Amidation

ReagentSolventTemperatureTimeYield
Formamide, KOtBuTHF20–25°C6 h85%

Construction of the Pyridazin-3-yl Moiety

Pyridazin rings are synthesized via cyclocondensation reactions. A validated method involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like cyanoacetic acid in acetic anhydride under reflux . For the target compound, 3-oxo-2-(4-butanoyl-5-methylpyrazol-1-yl)hydrazonopropanal is cyclized with cyanoacetic acid to form 6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3(2H)-one. Dehydration using phosphorus oxychloride converts the ketone to the chloropyridazin intermediate, which is subsequently aminated at the 3-position .

Cyclization Parameters

SubstrateReagentConditionsProductYield
3-Oxo-2-(pyrazolyl)hydrazonopropanalCyanoacetic acidAc₂O, reflux6-(Pyrazolyl)pyridazin-3(2H)-one78%

Introduction of the 4-Butanoyl-5-Methylpyrazole Group

The pyrazole moiety is synthesized separately via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, 4-butanoyl-5-methylpyrazole is prepared by reacting butanoylacetone with methylhydrazine in ethanol under acidic conditions . This pyrazole is then coupled to the pyridazin ring via nucleophilic aromatic substitution using a palladium catalyst, yielding 6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-amine .

Pyrazole Synthesis

ReagentsSolventTemperatureTimeYield
Butanoylacetone, MeNHNH₂EtOHReflux4 h90%

Functionalization with the 4-Methylpiperazin-1-yl Group

The 2-oxoethyl-4-methylpiperazine side chain is introduced via alkylation. The chloroacetyl group on the indole core is displaced by 4-methylpiperazine in dimethylformamide (DMF) at 60°C, forming 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-5-chloroindole-3-carboxamide .

Alkylation Conditions

ReagentSolventTemperatureTimeYield
4-MethylpiperazineDMF60°C3 h75%

Chlorination at the 5-Position of the Indole Core

Chlorination is achieved using N-chlorosuccinimide (NCS) in a chlorinated solvent such as dichloromethane. The reaction proceeds regioselectively at the 5-position due to the directing effect of the carboxamide group .

Chlorination Parameters

ReagentSolventTemperatureTimeYield
NCSCH₂Cl₂0–5°C2 h88%

Final Assembly and Hydrochloride Salt Formation

The indole and pyridazin intermediates are coupled via a Buchwald–Hartwig amination using palladium(II) acetate and Xantphos as a ligand. The free base is then treated with hydrochloric acid in methanol to form the hydrochloride salt .

Salt Formation

ReagentSolventTemperatureYield
HCl (gas)MeOH0°C95%

Optimization Challenges and Solutions

  • Regioselectivity in Pyridazin Formation : The use of acetic anhydride as both solvent and dehydrating agent ensures high regioselectivity for the pyridazin-3-one intermediate .

  • Byproduct Formation During Alkylation : Excess 4-methylpiperazine (1.5 eq.) suppresses dimerization of the chloroacetyl intermediate .

  • Crystallization of Hydrochloride Salt : Anti-solvent precipitation with methyl tert-butyl ether (MTBE) yields a pure crystalline product .

Chemical Reactions Analysis

SAR 216471 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and piperazine moieties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various derivatives of the parent compound with modified functional groups .

Scientific Research Applications

The biological activities of SAR216471 extend beyond its antiplatelet effects. Research indicates that it may also possess anti-inflammatory properties, making it a candidate for treating conditions associated with excessive inflammation. Its diverse pharmacological profile suggests potential utility in various therapeutic areas:

  • Cardiovascular Diseases : As an antiplatelet agent, SAR216471 can be beneficial in preventing thrombotic events such as heart attacks and strokes.
  • Inflammatory Disorders : The compound's anti-inflammatory effects may provide therapeutic avenues for diseases characterized by chronic inflammation .

Antiplatelet Activity

A study highlighted the effectiveness of SAR216471 in inhibiting ADP-induced platelet aggregation in vitro. This property positions it as a promising alternative to existing antiplatelet therapies like clopidogrel, especially for patients who exhibit resistance to conventional treatments .

Anticancer Potential

Recent advancements have explored the role of pyrazole derivatives, including SAR216471, in cancer therapy. Pyrazole compounds have been recognized for their anticancer properties, and SAR216471's unique structure may contribute to similar effects. Ongoing research is investigating its efficacy against various cancer cell lines .

Mechanism of Action

SAR 216471 hydrochloride exerts its effects by binding to the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation. By antagonizing this receptor, the compound inhibits the activation of platelets, thereby preventing thrombus formation. The molecular targets include the P2Y12 receptor and downstream signaling pathways that mediate platelet activation and aggregation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing core scaffolds or functional groups. Below is an analysis based on available evidence and related compounds:

Core Scaffold and Functional Group Analysis

  • Pyridazine/Pyridine Derivatives: 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide (CAS 1131604-96-0): This analog replaces the pyridazine core with pyridine, substitutes the butanoylpyrazole group with a 3-chlorobenzoylamino chain, and introduces a hydroxyethoxyethyl-piperazine moiety. These modifications likely alter binding affinity and metabolic stability compared to the target compound .

Piperazine and Indole Modifications

  • 2-[2-(3,4-Dimethylphenoxy)ethyl]piperidinehydrochloride (CAS 1219949-41-3): Replaces the 4-methylpiperazine group with a phenoxyethyl-piperidine chain. This substitution may reduce polarity, affecting blood-brain barrier penetration .

Structural and Pharmacokinetic Implications

Feature Target Compound Analog (CAS 1131604-96-0) Analog (CAS 1239647-60-9)
Core Scaffold Pyridazine-indole Pyridine Triazolopyridine
Key Substituent 4-Butanoyl-5-methylpyrazole 3-Chlorobenzoylamino None
Piperazine Modification 4-Methylpiperazin-1-yl-oxoethyl Hydroxyethoxyethyl-piperazine None
Solubility Enhanced by hydrochloride salt Likely moderate (neutral pyridine) Low (non-ionizable triazole)
Bioisosteric Strategy Classical (amide bonds, pyrazole) Hybrid (chlorobenzoyl + hydroxyethoxyethyl-piperazine) Non-classical (triazole fusion)

Table 1: Structural and functional comparisons with analogs. Data inferred from substituent chemistry and fragment-based design principles .

Research Findings and Limitations

  • Fragment-Based Design Relevance: The target compound’s pyridazine-indole framework aligns with fragment-based drug design (FBDD) principles, where core scaffolds are iteratively optimized. Bioisosteric replacements (e.g., pyridazine vs. pyridine) and non-classical modifications (e.g., triazole fusion) reflect strategies to balance potency and physicochemical properties .
  • Gaps in Data: No direct in vitro or in vivo data for the target compound or analogs are available in the provided evidence. Pharmacokinetic parameters (e.g., IC₅₀, logP) remain speculative without experimental validation.

Notes

  • Comparisons emphasize substituent-driven property changes rather than empirical efficacy or toxicity.
  • Further studies should prioritize synthesizing derivatives and profiling their biological activity.

Biological Activity

N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide; hydrochloride, commonly referred to as SAR216471, is a synthetic compound notable for its potent biological activity, particularly as a reversible antagonist of the P2Y12 receptor. This receptor plays a critical role in platelet aggregation and thrombus formation, making SAR216471 a significant candidate for therapeutic applications in cardiovascular diseases.

The compound has the following chemical characteristics:

  • Molecular Formula : C28H31ClN8O3
  • Molecular Weight : 563.059 g/mol
  • IUPAC Name : N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1
  • XlogP : 2.4

SAR216471 functions primarily as a P2Y12 receptor antagonist , which inhibits the action of adenosine diphosphate (ADP) on platelets. By blocking this receptor, the compound prevents platelet activation and aggregation, thereby reducing the risk of thrombus formation. The potency of SAR216471 is highlighted by its IC50 value of approximately 17 nM , indicating its high effectiveness in inhibiting ADP-induced platelet aggregation .

Antiplatelet Effects

SAR216471 has been extensively studied for its antiplatelet properties:

  • In Vitro Studies : Demonstrated significant inhibition of platelet aggregation induced by ADP.
  • In Vivo Studies : Showed effective reduction in thrombus formation in animal models, suggesting potential for clinical applications in managing acute coronary syndromes and other cardiovascular conditions .

Antimicrobial and Antioxidant Activity

While the primary focus has been on its antiplatelet activity, SAR216471's pyrazole structure suggests potential antimicrobial and antioxidant properties. Other compounds in the pyrazole class have exhibited such activities, warranting further investigation into SAR216471's broader biological effects .

Study 1: Inhibition of Platelet Aggregation

A study conducted by researchers demonstrated that SAR216471 effectively inhibited platelet aggregation in response to ADP. The compound was compared against standard antiplatelet drugs such as clopidogrel and ticagrelor, showcasing superior potency with minimal off-target effects .

Study 2: Cardiovascular Applications

In a preclinical model, SAR216471 was evaluated for its efficacy in preventing thrombus formation during acute myocardial infarction. Results indicated that the compound significantly reduced thrombus size and improved blood flow restoration post-intervention .

Comparative Analysis with Other Antiplatelet Agents

CompoundMechanismIC50 (nM)Notes
SAR216471P2Y12 antagonist17Highly selective; reversible antagonist
ClopidogrelIrreversible P2Y12 antagonist100Commonly used; less selective
TicagrelorReversible P2Y12 antagonist30Faster onset; potential for bleeding risk
PrasugrelIrreversible P2Y12 antagonist40More potent than clopidogrel

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and what critical intermediates should be monitored?

The synthesis involves multi-step reactions, including pyrazole ring formation, pyridazine coupling, and indole functionalization. Key intermediates include the pyrazole-carboxamide precursor and the chlorinated indole derivative. For example, analogous pyrazole intermediates (e.g., substituted pyridazin-3-yl derivatives) require condensation reactions under anhydrous conditions with catalysts like triethylamine . Monitoring via HPLC or LC-MS at each step ensures purity (>95%) and correct functional group incorporation .

Q. How should researchers characterize the hydrochloride salt form of this compound?

Use X-ray crystallography to confirm salt formation and protonation sites, complemented by FT-IR for identifying N–H stretching in the piperazine moiety (e.g., peaks at ~3300 cm⁻¹). Thermogravimetric analysis (TGA) can assess thermal stability, while ¹H/¹³C NMR in DMSO-d₆ resolves piperazine and pyridazine proton environments .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound’s hydrochloride salt is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but unstable in aqueous buffers above pH 7.0. Stability studies should use phosphate-buffered saline (pH 6.5–7.4) at 4°C, with degradation monitored via reverse-phase HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Focus on modifying substituents at the pyrazole (e.g., butanoyl vs. acetyl groups) and indole (e.g., chloro vs. fluoro) positions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins, followed by synthesizing analogs via Suzuki-Miyaura coupling for aryl substitutions . Validate activity via in vitro assays (e.g., kinase inhibition) with IC₅₀ comparisons .

Q. What analytical strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Cross-validate assays using orthogonal methods:

  • Kinase inhibition: Compare radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) assays.
  • Cellular uptake: Use LC-MS/MS to quantify intracellular concentrations, ruling out permeability issues.
  • Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can flow chemistry improve the scalability of its synthesis?

Design a continuous-flow system for high-risk steps (e.g., pyridazine coupling). For example, use a tubular reactor with precise temperature control (60–80°C) and inline UV monitoring to optimize residence time. Statistical modeling (e.g., Design of Experiments, DoE) identifies critical parameters (e.g., reagent stoichiometry, flow rate) .

Q. What computational methods predict off-target interactions for this compound?

Apply molecular dynamics (MD) simulations to assess binding to homologous kinases (e.g., ABL1 vs. SRC). Use pharmacophore models to screen for interactions with G-protein-coupled receptors (GPCRs) due to the piperazine moiety’s promiscuity . Validate predictions via broad-panel selectivity screening .

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step (indole-pyridazine linkage)?

  • Catalyst optimization: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) with ligands like XPhos.
  • Microwave-assisted synthesis: Reduce reaction time from 24 hours to 2 hours at 120°C, improving yield by 20–30% .

Q. What strategies mitigate hydrochloride salt hygroscopicity during formulation?

  • Lyophilization: Prepare a freeze-dried powder with mannitol as a cryoprotectant.
  • Co-crystallization: Explore co-formers (e.g., succinic acid) to enhance stability .

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